Methyl 5-Acetamido-2-bromo-4-nitrobenzoate
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Overview
Description
Methyl 5-Acetamido-2-bromo-4-nitrobenzoate is an organic compound with a complex structure that includes acetamido, bromo, and nitro functional groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Acetamido-2-bromo-4-nitrobenzoate typically involves multiple steps, starting from simpler precursor compounds. One common method involves the bromination of a nitrobenzoate derivative, followed by acetamidation. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Acetamido-2-bromo-4-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetamido group can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction of the nitro group results in an amino compound.
Scientific Research Applications
Methyl 5-Acetamido-2-bromo-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-Acetamido-2-bromo-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Acetamido-5-nitrobenzoate: Similar structure but lacks the bromo group.
Methyl 2-Bromo-5-Nitrobenzoate: Similar structure but lacks the acetamido group.
Methyl 2-Bromo-4-Nitrobenzoate: Similar structure but lacks the acetamido group.
Uniqueness
Methyl 5-Acetamido-2-bromo-4-nitrobenzoate is unique due to the presence of all three functional groups (acetamido, bromo, and nitro) on the benzoate ester. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9BrN2O5 |
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Molecular Weight |
317.09 g/mol |
IUPAC Name |
methyl 5-acetamido-2-bromo-4-nitrobenzoate |
InChI |
InChI=1S/C10H9BrN2O5/c1-5(14)12-8-3-6(10(15)18-2)7(11)4-9(8)13(16)17/h3-4H,1-2H3,(H,12,14) |
InChI Key |
VGYSOAUTFSKZNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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